molecular formula C20H22O2 B15287666 17-Ethynylestra-1(10),2,4,6-tetraene-3,17-diol

17-Ethynylestra-1(10),2,4,6-tetraene-3,17-diol

Cat. No.: B15287666
M. Wt: 294.4 g/mol
InChI Key: CLXHHBFTRYNQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6,7-Dehydro Ethynyl Estradiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6,7-Dehydro Ethynyl Estradiol involves its interaction with estrogen receptors in the body. Once bound to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in regulating reproductive and metabolic functions .

Comparison with Similar Compounds

6,7-Dehydro Ethynyl Estradiol is similar to other synthetic estrogens such as Ethinyl Estradiol and 17α-Ethynylestradiol . it is unique in its specific structural modifications, which confer distinct chemical and biological properties. Compared to Ethinyl Estradiol, 6,7-Dehydro Ethynyl Estradiol has a different pattern of receptor binding and metabolic stability .

Similar Compounds

Properties

IUPAC Name

17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHHBFTRYNQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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